molecular formula C11H7ClFNO B6367373 2-(3-CHLORO-4-FLUOROPHENYL)-3-HYDROXYPYRIDINE CAS No. 1261908-65-9

2-(3-CHLORO-4-FLUOROPHENYL)-3-HYDROXYPYRIDINE

Cat. No.: B6367373
CAS No.: 1261908-65-9
M. Wt: 223.63 g/mol
InChI Key: MVMGRKYFKQNIFT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-3-hydroxypyridine is a chemical compound that belongs to the class of hydroxypyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a hydroxypyridine moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 2-(3-chloro-4-fluorophenyl)-3-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2-pyridinecarboxaldehyde as the primary starting materials.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Commonly used reagents include acetic acid or sodium hydroxide.

    Reaction Steps: The initial step involves the formation of an imine intermediate through the condensation of 3-chloro-4-fluoroaniline with 2-pyridinecarboxaldehyde. This intermediate is then subjected to cyclization and subsequent hydrolysis to yield the final product, this compound.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to enhance yield and purity. Catalysts and solvents may also be employed to facilitate the reaction.

Chemical Reactions Analysis

2-(3-Chloro-4-fluorophenyl)-3-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro and fluoro substituents, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-3-hydroxypyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Molecular Targets: Bind to enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways.

    Pathways: Modulate signaling pathways related to cell growth, apoptosis, and immune response. By affecting these pathways, the compound can exert its biological effects, such as inhibiting cancer cell proliferation or reducing inflammation.

Comparison with Similar Compounds

2-(3-Chloro-4-fluorophenyl)-3-hydroxypyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-6-7(3-4-9(8)13)11-10(15)2-1-5-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMGRKYFKQNIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682889
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-65-9
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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